1-Bromo-2,7-dimethoxynaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,7-dimethoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWOLBKUHCXXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 1 Bromo 2,7 Dimethoxynaphthalene and Its Derivatives
Carbon-Carbon Bond Forming Reactions: Catalytic Coupling Methodologies
Catalytic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 1-bromo-2,7-dimethoxynaphthalene serves as an excellent substrate for several of these transformations. The electron-donating nature of the methoxy (B1213986) groups can influence the reactivity of the aryl bromide, and understanding these effects is key to optimizing reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. For substrates like this compound, palladium-catalyzed reactions provide reliable pathways to arylated, and alkynylated naphthalene (B1677914) derivatives.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
In the context of this compound, the Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents at the 1-position. A typical reaction involves the palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of these components is critical for achieving high yields.
Table 1: Representative Suzuki Coupling Reaction of this compound
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 |
Note: The data in this table is illustrative and based on typical conditions for Suzuki couplings of aryl bromides. Specific experimental data for this compound was not available in the searched literature.
The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The Ullmann reaction is a classic method for the synthesis of biaryl compounds through the copper-catalyzed coupling of two aryl halides. While traditionally requiring harsh conditions, modern modifications, including the use of palladium catalysts, have made this reaction more versatile. The homocoupling of this compound would yield the symmetrical biaryl, 1,1'-bi(2,7-dimethoxynaphthalene).
High temperatures are often required for the classic copper-mediated Ullmann reaction. iitk.ac.in The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF or NMP. iitk.ac.in
Table 2: Typical Conditions for Ullmann Homocoupling
| Entry | Aryl Halide | Catalyst | Solvent | Temp (°C) |
| 1 | This compound | Copper powder | DMF | 150-200 |
Note: The data in this table is based on general conditions for the Ullmann reaction. iitk.ac.inorganic-chemistry.org Specific experimental data for the homocoupling of this compound was not available in the searched literature.
The mechanism of the traditional Ullmann reaction is thought to involve the formation of an organocopper intermediate.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkynes and is widely used in the preparation of pharmaceuticals, natural products, and organic materials. libretexts.org
The reaction of this compound with a terminal alkyne under Sonogashira conditions provides a direct route to 1-alkynyl-2,7-dimethoxynaphthalene derivatives. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt, and an amine base which also often serves as the solvent. organic-chemistry.org
Table 3: Illustrative Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 |
Note: The data in this table is illustrative and based on general Sonogashira coupling conditions. Specific experimental data for this compound was not available in the searched literature.
The catalytic cycle of the Sonogashira reaction involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to give the final product.
Grignard Reagent Mediated Transformations
Grignard reagents, formed by the reaction of an organohalide with magnesium metal, are potent nucleophiles and strong bases. researchgate.net The formation of a Grignard reagent from this compound, namely (2,7-dimethoxynaphthalen-1-yl)magnesium bromide, opens up a wide array of synthetic possibilities through its reaction with various electrophiles.
The preparation of the Grignard reagent must be conducted under anhydrous conditions, typically in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org Once formed, this organometallic species can react with electrophiles like aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. researchgate.net For instance, reaction with carbon dioxide followed by an acidic workup would yield 2,7-dimethoxynaphthalene-1-carboxylic acid. d-nb.info
Table 4: Potential Grignard Reagent Mediated Transformations
| Entry | Electrophile | Product |
| 1 | Carbon Dioxide (CO₂) | 2,7-dimethoxynaphthalene-1-carboxylic acid |
| 2 | Formaldehyde | (2,7-dimethoxynaphthalen-1-yl)methanol |
| 3 | Acetone | 2-(2,7-dimethoxynaphthalen-1-yl)propan-2-ol |
Note: This table illustrates potential reactions based on the general reactivity of Grignard reagents. researchgate.netd-nb.info Specific experimental data for these transformations with the Grignard reagent of this compound was not available in the searched literature.
Indium-Mediated Cyclization and Subsequent Cross-Coupling Reactions
Indium-mediated reactions have emerged as a useful tool in organic synthesis, often displaying unique reactivity and selectivity. Research has shown that indium can mediate the cyclization of 1-bromo-2,7-enynes and 1-bromo-2,8-enynes to produce five- and six-membered cyclic compounds. nih.gov
In these reactions, the indium inserts into the carbon-bromine bond, forming an organoindium intermediate which then undergoes an intramolecular cyclization onto the tethered alkyne. A key feature of this methodology is the ability to perform subsequent cross-coupling reactions on the resulting organoindium species, further enhancing the molecular complexity in a one-pot fashion. nih.gov
For terminal 1-bromo-2,7-enynes, the addition of potassium iodide (KI) was found to be necessary for the reaction to proceed at room temperature. However, internal 1-bromo-2,7-enynes and terminal 1-bromo-2,8-enynes could undergo cyclization at higher temperatures (100 °C) in DMF without the need for an additive. Following the cyclization, the intermediate can be trapped with an electrophile or undergo a palladium-catalyzed cross-coupling reaction. nih.gov
Table 5: Indium-Mediated Cyclization of Bromo-enynes
| Substrate Type | Additive | Temperature (°C) | Product |
| Terminal 1-bromo-2,7-enyne | KI | 25 | Five-membered ring |
| Internal 1-bromo-2,7-enyne | None | 100 | Five-membered ring |
| Terminal 1-bromo-2,8-enyne | None | 100 | Six-membered ring |
Source: Adapted from Org. Lett. 2004, 6 (26), pp 4825–4828. nih.gov
This methodology provides a powerful route to construct carbocyclic systems with a high degree of functionalization, starting from appropriately substituted bromo-naphthalene derivatives.
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom attached to the naphthalene ring in this compound serves as a leaving group in nucleophilic substitution reactions. In these reactions, a nucleophile, a species rich in electrons, attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The reactivity of this C-Br bond is influenced by the electronic properties of the dimethoxynaphthalene ring system.
A key class of nucleophilic substitution reactions involving this compound is palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, in the Suzuki-Miyaura coupling, this compound can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. Similarly, the Heck reaction allows for the coupling of the bromo-naphthalene with an alkene, while the Sonogashira coupling enables its reaction with a terminal alkyne. The Buchwald-Hartwig amination provides a route to synthesize arylamines by coupling the bromo-naphthalene with an amine.
The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation (in the case of Suzuki and Stille couplings) or carbopalladation (in the case of the Heck reaction), and reductive elimination to yield the final product and regenerate the catalyst.
Below is a table summarizing some important nucleophilic substitution reactions applicable to this compound.
| Reaction Name | Coupling Partner | Catalyst | Base | Product Type |
| Suzuki-Miyaura Coupling | Organoboron Reagent | Palladium Complex | Various (e.g., K2CO3, Cs2CO3) | Biaryl |
| Heck Reaction | Alkene | Palladium Complex | Various (e.g., Et3N, K2CO3) | Aryl-substituted alkene |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper Complex | Amine Base (e.g., Et3N) | Aryl-substituted alkyne |
| Buchwald-Hartwig Amination | Amine | Palladium Complex | Strong Base (e.g., NaOtBu) | Arylamine |
| Stille Coupling | Organotin Reagent | Palladium Complex | - | Biaryl |
Electrophilic Aromatic Substitution on Dimethoxynaphthalene Systems
The 2,7-dimethoxynaphthalene (B1218487) core is an electron-rich aromatic system due to the presence of two electron-donating methoxy groups. These groups activate the naphthalene ring towards electrophilic aromatic substitution (EAS) and direct incoming electrophiles to specific positions. The directing effect of the substituents and the inherent reactivity of the naphthalene system determine the regioselectivity of these reactions.
In EAS reactions, an electrophile attacks the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring. The positions ortho and para to the methoxy groups are electronically favored for attack.
For 2,7-dimethoxynaphthalene, the positions available for substitution are C1, C3, C4, C5, C6, and C8. The methoxy groups at C2 and C7 strongly activate the C1, C3, C6, and C8 positions. The regiochemical outcome of EAS reactions on 2,7-dimethoxynaphthalene can be predicted and explained using computational methods like molecular electron density theory. rsc.org These methods analyze the electron distribution in the molecule to determine the most nucleophilic centers. rsc.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts acylation, and formylation. For example, the bromination of 2,7-dimethoxynaphthalene is a key step in the synthesis of this compound. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
The following table provides examples of the regioselectivity observed in various electrophilic aromatic substitution reactions on different substrates.
| Substrate | Reaction | Regioselectivity |
| Deactivated Benzenes | Nitration | Meta directing |
| Toluene | Thianthrenation | Para selective (>100:1) nih.gov |
| Heteroaromatic Systems | Halogenation | Correlates with lowest free energy of protonation rsc.org |
Advanced Oxidation and Reduction Pathways of Related Brominated Dimethoxynaphthalenes
The oxidation and reduction of brominated dimethoxynaphthalenes involve changes in the oxidation state of the atoms within the molecule. libretexts.orglibretexts.org These reactions can lead to the formation of new functional groups and provide insights into the electrochemical properties of these compounds.
Oxidation: The oxidation of dimethoxynaphthalene derivatives can result in the formation of quinones. nih.gov This process often involves the demethylation of the methoxy groups followed by oxidation of the resulting diol. The presence of a bromine atom can influence the reaction pathway and the structure of the final product. For example, the use of N-bromosuccinimide (NBS) can lead to either bromination or oxidation, and the conditions can be fine-tuned to favor one over the other. nih.gov In some cases, oxidation can be accompanied by rearrangement reactions.
Reduction: The bromine atom in brominated dimethoxynaphthalenes can be removed through various reductive processes. Catalytic hydrogenation, using a metal catalyst like palladium on carbon (Pd/C) and a source of hydrogen, can be employed for dehalogenation. Another common method is the use of metal-based reducing agents.
Furthermore, the bromo-naphthalene can be converted into an organometallic reagent through reduction with a metal such as magnesium (to form a Grignard reagent) or lithium (to form an organolithium reagent). These organometallic compounds are potent nucleophiles and are valuable intermediates in organic synthesis for creating new carbon-carbon bonds.
The table below summarizes different oxidation and reduction reactions and their outcomes.
| Reaction Type | Reagent/Process | Key Transformation |
| Oxidation | N-Bromosuccinimide (NBS) | Demethylation-oxidation to form quinones nih.gov |
| Reduction | Catalytic Hydrogenation (H2/Pd-C) | Dehalogenation (C-Br to C-H) |
| Reduction | Active Metals (e.g., Mg, Li) | Formation of organometallic reagents |
| Redox Reaction | Metal and Nonmetal Reaction | Electron transfer leading to changes in oxidation states libretexts.org |
Derivatization and Subsequent Functionalization of 1 Bromo 2,7 Dimethoxynaphthalene
Introduction of Diverse Functional Groups via Halogen Exchange Reactions
The bromine atom in 1-Bromo-2,7-dimethoxynaphthalene serves as a versatile handle for the introduction of a variety of functional groups through halogen exchange reactions. These transformations are fundamental in organic synthesis, allowing for the conversion of the carbon-bromine bond into other valuable chemical bonds.
One of the most common applications is the formation of organometallic reagents. For instance, this compound can be readily converted into its corresponding Grignard reagent by treatment with magnesium turnings. researchgate.net This organomagnesium compound is a potent nucleophile, enabling the formation of new carbon-carbon bonds. Similarly, the compound can undergo halogen-lithium exchange through reaction with organolithium reagents like n-butyllithium (nBuLi). This process generates a highly reactive aryllithium species, which can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.org
A specific example of this is the synthesis of 2,7-dimethoxynaphthalene-1-thiol. This is achieved by first reacting this compound with nBuLi to form the aryllithium intermediate, which is then quenched with elemental sulfur. wikipedia.org This reaction demonstrates the utility of halogen-lithium exchange in introducing sulfur-based functional groups onto the naphthalene (B1677914) core.
Table 1: Halogen Exchange Reactions of this compound
| Reagent | Product Type | Subsequent Reaction Example | Reference |
| Mg | Grignard Reagent | Reaction with diethyl phosphite (B83602) | researchgate.net |
| nBuLi | Aryllithium | Quenching with sulfur to form a thiol | wikipedia.org |
Synthesis of Structurally Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Fused-Ring Systems
The development of synthetic routes to complex polycyclic aromatic hydrocarbons (PAHs) and fused-ring systems is a significant area of research due to their interesting electronic and photophysical properties. While this compound is a potential precursor for such molecules, specific examples of its successful application in the synthesis of complex PAHs through methods like intramolecular cyclization or annulation reactions are not extensively documented in the readily available scientific literature.
One study attempted a Heck coupling reaction of this compound with methyl acrylate, which could have potentially led to a cyclized product, but the reaction was unsuccessful, with only the starting material being recovered. nih.gov This highlights the challenges that can be encountered in developing new synthetic methodologies.
The synthesis of complex PAHs like dibenzo[g,p]chrysene (B91316) has been reported, but these syntheses typically start from other precursors, such as substituted fluorenones. researchgate.net While the potential for this compound to be used in the construction of PAHs exists, for example through palladium-catalyzed annulation reactions, specific and successful examples are needed to fully establish its utility in this area. nih.gov
Utilization as a Key Building Block for the Preparation of Complex Organic Molecules
The strategic placement of the bromo and methoxy (B1213986) groups makes this compound an ideal starting material for the synthesis of intricate and highly functionalized organic molecules. The ability to perform selective transformations at the C-Br bond allows for its incorporation into larger, more complex structures.
A notable example is its use in the synthesis of bis(2,7-dimethoxynaphthalen-1-yl)phosphine oxide. In this multi-step synthesis, this compound is first converted to its Grignard reagent. This reactive intermediate is then reacted with diethyl phosphite to furnish the target phosphine (B1218219) oxide. researchgate.net This phosphine oxide is a complex molecule that can serve as a ligand in catalysis or as a building block for even larger supramolecular assemblies. The success of this synthesis underscores the value of this compound as a key precursor for accessing complex, heteroatom-containing aromatic compounds.
Design and Synthesis of Regioselectively Functionalized Naphthalene Architectures
The inherent reactivity of the C-Br bond in this compound, coupled with the directing effects of the methoxy groups, allows for the precise and regioselective introduction of functional groups onto the naphthalene scaffold. This control is crucial for the rational design and synthesis of naphthalene-based molecules with specific properties and functions.
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Isomer Differentiation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-Bromo-2,7-dimethoxynaphthalene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton (¹H) NMR Spectroscopy
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct observation of the carbon skeleton. For this compound, twelve distinct carbon signals are expected, corresponding to the ten carbons of the naphthalene (B1677914) ring and the two carbons of the methoxy (B1213986) groups. The chemical shifts of the carbon atoms are influenced by their hybridization, substitution, and electronic environment. The carbon atom bonded to the bromine (C-1) would exhibit a characteristic shift due to the halogen's electronegativity. The carbons bearing the methoxy groups (C-2 and C-7) would also show distinct downfield shifts. The remaining aromatic carbons would resonate in the typical aromatic region, and their specific shifts would aid in the complete assignment of the carbon framework. As with the ¹H NMR data, detailed, assigned ¹³C NMR spectral data for this compound is not available in the surveyed literature, though its synthesis is documented. researchgate.net
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is highly specific to its structure and bonding. This technique is instrumental in identifying functional groups and gaining insights into the molecule's conformational properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. While specific experimental FT-IR data for this compound was not found in the reviewed literature, the spectrum of the related compound 1-Bromo-2-methoxynaphthalene (B48351) shows key absorptions that can be used for comparison. chemicalbook.comnih.gov For this compound, one would anticipate:
C-H stretching vibrations for the aromatic rings typically appearing in the region of 3100-3000 cm⁻¹.
C-H stretching vibrations for the methyl groups of the methoxy functionalities, expected around 2950-2850 cm⁻¹.
C=C stretching vibrations of the naphthalene aromatic system in the 1600-1450 cm⁻¹ region.
C-O stretching vibrations of the methoxy groups, which would likely produce strong bands in the 1250-1000 cm⁻¹ range.
C-Br stretching vibration , which is typically found in the lower frequency region of the spectrum, often below 600 cm⁻¹.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. While experimental FT-Raman data for this compound is not available in the surveyed literature, the technique is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, FT-Raman spectroscopy would be expected to clearly show the symmetric stretching vibrations of the naphthalene ring system. The C-Br stretch, while also visible in the IR, can sometimes be more prominent in the Raman spectrum.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
High-resolution mass spectrometry (HRMS) of this compound would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
While detailed fragmentation analysis from the literature is limited, the primary fragmentation pathways would likely involve the loss of the bromine atom and the methoxy groups. The cleavage of the C-Br bond would result in a significant fragment ion. Subsequent or alternative fragmentation could involve the loss of a methyl radical (CH₃) from a methoxy group, followed by the loss of a carbon monoxide (CO) molecule. The analysis of these fragment ions provides corroborating evidence for the proposed structure of this compound.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data/Expected Features |
| ¹H NMR | Expected signals for 5 aromatic protons and 6 methoxy protons. Specific chemical shifts and coupling constants are not available in the reviewed literature. |
| ¹³C NMR | Expected 12 distinct signals corresponding to 10 aromatic carbons and 2 methoxy carbons. Specific chemical shifts are not available in the reviewed literature. |
| FT-IR | Expected characteristic bands for aromatic C-H, aliphatic C-H (methoxy), C=C (aromatic), C-O, and C-Br stretching vibrations. Experimental data is not available in the reviewed literature. |
| FT-Raman | Expected to show symmetric aromatic ring vibrations and C-Br stretch. Experimental data is not available in the reviewed literature. |
| Mass Spec. | Molecular ion peak exhibiting a characteristic 1:1 isotopic pattern for bromine. Likely fragmentation includes loss of Br and OCH₃ groups. |
X-ray Crystallography for Definitive Solid-State Structural Determination and Conformational Studies
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of published X-ray crystallographic data for the compound this compound. While the synthesis and application of this compound in further chemical reactions have been documented, its definitive solid-state structure, which can only be unambiguously determined through single-crystal X-ray diffraction analysis, remains to be reported.
X-ray crystallography stands as the gold standard for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal information on bond lengths, bond angles, and torsional angles, thereby offering a detailed picture of the molecule's conformation in the solid state. For this compound, such a study would be invaluable for understanding the spatial relationship between the bromine atom, the two methoxy groups, and the naphthalene core.
In the absence of experimental data for the title compound, the scientific community often turns to the crystallographic data of closely related structures to infer potential structural features. For instance, studies on various substituted bromonaphthalenes and dimethoxynaphthalenes could offer insights into expected bond distances and the planarity of the naphthalene ring system. However, the specific interplay of the steric and electronic effects of the bromo and dimethoxy substituents at the 1, 2, and 7 positions of the naphthalene scaffold makes direct extrapolation challenging. The unique substitution pattern in this compound is likely to result in a distinct crystal packing arrangement and molecular conformation that cannot be accurately predicted without experimental validation.
The determination of the crystal structure of this compound would allow for the creation of detailed data tables, such as those presented hypothetically below, which are essential for computational modeling and for establishing structure-property relationships.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₁BrO₂ |
| Formula Weight | 267.12 |
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C(1)-Br | - |
| C(2)-O(1) | - |
| C(7)-O(2) | - |
| O(1)-C(methoxy1) | - |
| O(2)-C(methoxy2) | - |
| Br-C(1)-C(2) | - |
| Br-C(1)-C(9) | - |
| C(1)-C(2)-O(1) | - |
The future elucidation of the crystal structure of this compound would be a significant contribution to the field of structural chemistry, providing a foundational piece of data for researchers working with this and related compounds. It would enable a deeper understanding of its chemical behavior and open avenues for more informed design of new materials and molecules.
Computational Chemistry and Theoretical Investigations of 1 Bromo 2,7 Dimethoxynaphthalene
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a primary tool for computational analysis in chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is used to determine the ground-state electronic structure and to optimize the molecular geometry of compounds like 1-bromo-2,7-dimethoxynaphthalene. nih.gov The process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. nih.gov
DFT calculations for halogenated aromatic hydrocarbons are well-established, with functionals such as B3LYP and ωB97X-D, combined with basis sets like 6-311+G**, providing reliable results for geometry and electronic properties. nih.govnih.gov The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial configuration.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Similar Naphthalene (B1677914) Derivatives)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-Br | Bond length of the Carbon-Bromine bond | ~1.90 Å |
| C-O (methoxy) | Bond length of the Carbon-Oxygen bond in methoxy (B1213986) groups | ~1.36 Å |
| O-CH₃ | Bond length of the Oxygen-Methyl bond in methoxy groups | ~1.43 Å |
| C-C (aromatic) | Average bond length within the naphthalene ring | ~1.40 Å |
| ∠C-C-Br | Bond angle involving the bromine substituent | ~120° |
| ∠C-O-C | Bond angle of the methoxy ether linkage | ~118° |
Note: These values are representative and based on DFT studies of related brominated and methoxylated aromatic compounds.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.comnih.gov
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. DFT calculations are widely used to compute the energies of these frontier orbitals. samipubco.com For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atoms of the methoxy groups, while the LUMO would also be distributed over the aromatic system, with potential contributions from the C-Br antibonding orbital.
Table 2: Representative Frontier Orbital Data for this compound
| Parameter | Description | Illustrative Energy (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.8 to -6.2 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.3 to 5.2 |
Note: These values are illustrative, based on typical DFT results for substituted naphthalenes. samipubco.com
Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. nih.gov
These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov For this compound, the calculated spectrum would show characteristic peaks corresponding to specific atomic motions, such as C-H stretching of the aromatic ring and methyl groups, C-O stretching of the methoxy groups, C-Br stretching, and various bending and deformation modes of the naphthalene skeleton. researchgate.net This theoretical correlation is crucial for the unambiguous assignment of bands in experimentally recorded spectra. researchgate.net
Table 3: Illustrative Calculated Vibrational Frequencies and Their Assignments for this compound
| Vibrational Mode | Description of Motion | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Stretching of C-H bonds on the naphthalene ring | 3050 - 3150 |
| Aliphatic C-H Stretch | Stretching of C-H bonds in the methyl groups | 2900 - 3000 |
| C-C Ring Stretch | Stretching of carbon-carbon bonds in the aromatic ring | 1400 - 1600 |
| C-O-C Asymmetric Stretch | Asymmetric stretching of the ether linkages | 1250 - 1280 |
| C-O-C Symmetric Stretch | Symmetric stretching of the ether linkages | 1020 - 1050 |
| C-Br Stretch | Stretching of the carbon-bromine bond | 550 - 650 |
Note: These are representative frequency ranges. Precise values require specific DFT calculations.
Quantum Chemical Studies on Reaction Mechanisms and Energetics
Quantum chemical methods are instrumental in elucidating the mechanisms and energetics of chemical reactions. For this compound, these studies can map out potential energy surfaces for various transformations, identify transition states, and calculate activation energies. A key reaction pathway for bromoaromatic compounds is the cleavage of the carbon-bromine (C-Br) bond. mdpi.com
Computational studies can model this bond dissociation under different conditions, such as electrochemical reduction. For instance, the reduction of this compound would lead to the formation of a radical anion. mdpi.com Theoretical calculations can determine whether the subsequent C-Br bond cleavage occurs in a stepwise mechanism (forming an intermediate radical anion) or a concerted mechanism. mdpi.com Such studies provide a molecular-level picture of the reaction dynamics that is often inaccessible through experimental means alone. mdpi.comnih.gov
Conformational Analysis and Evaluation of Intermolecular Interactions
Computational methods can scan the potential energy surface by systematically rotating these bonds to identify low-energy conformers. Studies on the related compound 1-acetyl-2,7-dimethoxynaphthalene have shown that methoxy groups can adopt conformations where the methyl group is either syn or anti to the neighboring carbon atom of the ring, with specific C-C-O-C torsion angles defining the stable arrangements. nih.gov
Furthermore, evaluating intermolecular interactions is crucial for understanding the properties of the compound in the solid state. Quantum chemical calculations can be used to analyze noncovalent interactions such as π-π stacking between naphthalene rings, hydrogen bonding, and halogen bonding involving the bromine atom. researchgate.net Techniques like Hirshfeld surface analysis can visualize and quantify these interactions, providing insight into the crystal packing and supramolecular assembly. tandfonline.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and core orbitals. q-chem.comresearchgate.net This approach provides a quantitative description of the Lewis-like structure of a molecule. wisc.edu
For this compound, NBO analysis would provide detailed information on:
Natural Atomic Charges: A more robust measure of charge distribution compared to other methods.
Hybridization: The s and p character of the atomic orbitals forming the bonds (e.g., the hybridization of the carbon atom bonded to bromine). researchgate.net
Hyperconjugative Interactions: NBO analysis quantifies the stabilizing interactions between electron donor orbitals (filled bonds or lone pairs) and electron acceptor orbitals (empty or anti-bonding orbitals). nih.gov For example, it can reveal the delocalization of electron density from the oxygen lone pairs of the methoxy groups into the antibonding π* orbitals of the naphthalene ring. The strength of these interactions is measured by the second-order perturbation energy, E(2). researchgate.net
Table 4: Illustrative NBO Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | π* (C-C) | High | Lone pair donation from methoxy oxygen to the aromatic ring |
| σ (C-H) | σ* (C-C) | Low | Sigma bond hyperconjugation |
| π (C-C) | π* (C-C) | High | Intramolecular charge transfer within the naphthalene ring |
Note: LP denotes a lone pair orbital. E(2) values are illustrative and represent the stabilization energy from the interaction.
This analysis provides a deep understanding of the electronic delocalization and intramolecular interactions that govern the structure and reactivity of the molecule. nih.gov
Emerging Research Applications of 1 Bromo 2,7 Dimethoxynaphthalene in Advanced Materials Science and Catalysis
Precursors for Organic Electronic and Optoelectronic Materials
The development of novel organic materials is central to advancing the field of electronics. Functionalized aromatic compounds are the foundation for these materials, and 1-Bromo-2,7-dimethoxynaphthalene serves as a key starting point. The naphthalene (B1677914) core is a well-established component in electro- and photochemical applications. While direct integration of this compound into devices is not common, its role as a precursor is critical. The bromine atom allows for a variety of cross-coupling reactions, enabling the construction of larger, conjugated systems necessary for charge transport. The methoxy (B1213986) groups, in turn, influence the electronic properties and solubility of the resulting materials.
Naphthalene diimides (NDIs), for instance, are a class of compounds extensively studied for their use as n-type organic semiconductors. The synthesis of these complex molecules often starts from simpler, functionalized naphthalene derivatives. The strategic placement of substituents on the naphthalene core is crucial for tuning the electronic characteristics and solid-state packing of the final material, which are essential for efficient device performance.
Application in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are a cornerstone of printed and flexible electronics, and their performance is highly dependent on the semiconductor used. While research has not yet detailed the specific application of this compound in OFETs, its potential as a precursor is significant. Naphthalene-based polymers are recognized for their potential in creating ambipolar transistors, capable of conducting both electrons and holes. The synthesis of such polymers often involves the strategic functionalization of a core unit like naphthalene diimide.
The development of advanced materials for OFETs, such as those created through a self-organizing surface initiated polymerization (SOSIP), relies on unique building blocks. These building blocks are often complex naphthalene derivatives designed for specific anchoring and propagation steps. This highlights the importance of versatile precursors like this compound, which can be chemically modified to create the sophisticated molecules required for next-generation organic electronics.
Building Blocks for Functional Polymeric Materials and Supramolecular Architectures
The precise arrangement of molecules in the solid state dictates the properties of a material. This compound is an important building block in supramolecular chemistry, where non-covalent interactions are used to construct large, ordered assemblies.
Research into electrophilic aromatic aroylation of 2,7-dimethoxynaphthalene (B1218487) has shown that the resulting 1-aroyl- and 1,8-diaroyl-naphthalene compounds adopt specific, non-coplanar structures. researchgate.net In these molecules, the aroyl groups are significantly twisted away from the naphthalene ring. researchgate.net This controlled, three-dimensional geometry is a direct result of the substitution pattern on the naphthalene core and is fundamental to designing complex supramolecular structures. For example, in the crystal structure of 2,7-dimethoxy-1-(4-nitrobenzoyl)-naphthalene, the dihedral angle between the naphthalene ring and the bridging carbonyl plane is a large 54.68 (6)°. researchgate.net This inherent twisting prevents flat packing and encourages the formation of more intricate architectures held together by weaker interactions like C-H⋯π and π–π stacking. researchgate.net
Furthermore, naphthalene derivatives are key components in creating layered supramolecular structures. Germanium complexes based on 2,3-dihydroxynaphthalene (B165439) have been shown to form systems with a narrow HOMO/LUMO gap of approximately 2 eV. nih.gov In the crystal structure, these complexes arrange into alternating layers of electron donors and acceptors, a desirable feature for functional electronic materials. nih.gov This demonstrates the utility of the naphthalene framework in building organized, functional assemblies, a role for which this compound is an ideal candidate precursor due to its potential for further chemical modification.
Utilization in the Development of Novel Catalytic Systems and Reagents
The utility of brominated aromatic compounds as precursors for catalysts and specialized reagents is well-established in organic synthesis. The bromine atom provides a reactive handle for introducing other functional groups or for coupling the naphthalene moiety to a catalytically active center.
A closely related compound, 1-Bromo-2-methoxynaphthalene (B48351), serves as a key reagent in the synthesis of a catalyst used for the highly enantioselective aziridination of styrene (B11656) derivatives. thermofisher.com This application demonstrates that the bromo-methoxynaphthalene scaffold is a valuable platform for developing sophisticated catalytic systems. The specific electronic and steric environment provided by the substituted naphthalene ring is crucial for achieving high levels of selectivity in the catalytic transformation. Given this precedent, this compound is a promising candidate for similar applications, where its two methoxy groups could further tune the electronic properties and, consequently, the reactivity and selectivity of a target catalyst.
Research into Sensing Probes and Analytical Reagents
The development of chemical sensors and analytical reagents often relies on molecules that can signal the presence of a specific analyte through a change in their optical or electrochemical properties. The naphthalene core, with its inherent fluorescence, is a common platform for such applications.
The related compound 2,7-dihydroxynaphthalene (B41206) is utilized as an analytical reagent, indicating the suitability of the 2,7-disubstituted naphthalene framework for such purposes. google.com While specific research into this compound as a sensing probe is not yet widespread, its structure holds significant potential. The bromo- and methoxy- functional groups can be readily modified. For example, the bromine atom can be replaced with various chromophoric or fluorophoric groups via standard cross-coupling reactions. This modularity would allow for the rational design of new sensing probes where analyte binding could trigger a measurable change in fluorescence or color, making it a promising area for future research and development.
Conclusion and Future Research Directions
Synthesis and Reactivity: Summary of Key Achievements and Unresolved Questions
The synthesis of brominated dimethoxynaphthalenes has seen notable achievements, particularly in controlling the position of bromination (regioselectivity). For instance, the electrophilic bromination of isomers like 2,6-dimethoxynaphthalene (B181337) has been shown to be highly selective for the C1 position due to the directing effects of the methoxy (B1213986) groups. evitachem.com This is a significant accomplishment, as controlling substitution on the naphthalene (B1677914) core can be a formidable challenge. numberanalytics.com
However, significant unresolved questions remain, especially for the 2,7-dimethoxy isomer. The primary synthetic challenge is the development of a highly regioselective bromination method for 2,7-dimethoxynaphthalene (B1218487) to yield the 1-bromo product exclusively. The electronic effects of the methoxy groups at the 2 and 7 positions create a complex reactivity map, and achieving selective substitution at the C1 position without concurrent bromination at other activated sites is a critical hurdle that needs to be overcome.
Key questions for future research include:
What are the optimal reaction conditions (catalyst, solvent, temperature) to achieve high-yield, regioselective bromination of 2,7-dimethoxynaphthalene?
What is the reactivity profile of the bromine atom in 1-Bromo-2,7-dimethoxynaphthalene in common cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)?
How does the substitution pattern of the 2,7-dimethoxy isomer influence the stability and reactivity of reaction intermediates compared to other isomers?
Advanced Characterization and Computational Insights: Current Status and Methodological Frontiers
The characterization of substituted naphthalenes currently relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide foundational structural data. prepchem.comrsc.org For related compounds like 1-bromo-2-methylnaphthalene, advanced techniques have been used to study reaction dynamics at a molecular level. mdpi.com
The frontier in this area lies in the synergy between experimental data and advanced computational chemistry. nih.gov Density Functional Theory (DFT) and other in silico methods are powerful tools for predicting the properties and behavior of molecules like this compound, for which extensive experimental data may not yet exist. numberanalytics.com These computational approaches can predict spectroscopic signatures (¹H and ¹³C NMR shifts), electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and molecular geometries. Such predictions are invaluable for guiding synthetic efforts and for understanding the underlying electronic structure that dictates the molecule's reactivity and potential applications. researchgate.net
Future work should focus on:
Performing detailed DFT calculations to create a theoretical spectroscopic and electronic profile of this compound.
Utilizing dynamic simulation methods, such as Dynamic Reaction Coordinate (DRC) calculations, to model its behavior in key reactions, like C-Br bond cleavage. mdpi.com
Employing advanced solid-state characterization techniques if the compound can be crystallized, to understand its packing and intermolecular interactions.
| Property | Predicted Focus for this compound | Rationale/Comparison with Related Compounds |
| ¹H NMR | Complex aromatic region with distinct signals for each proton, influenced by anisotropic effects of the naphthalene core and electronic effects of substituents. | The sharp singlet observed for the proton at the 2-position in some brominated indoles suggests that the proton adjacent to the bromine on the naphthalene ring will have a characteristic shift. reddit.com |
| ¹³C NMR | Unique chemical shifts for each carbon, with the C-Br carbon appearing at a characteristic downfield shift. | Spectroscopic data for related isomers show predictable shifts based on substituent effects. rsc.org |
| Reactivity | The C-Br bond is expected to be a key site for functionalization via metal-catalyzed cross-coupling reactions. | The bromine atom on similar aromatic halides is readily displaced or used in coupling reactions to form more complex structures. evitachem.com |
| Electronic Properties | The methoxy groups are electron-donating, raising the HOMO energy and influencing the molecule's potential as an electron donor in materials. | The electronic properties of substituted aromatics are known to be tunable by the nature and position of substituents. numberanalytics.com |
Untapped Potential in Novel Materials Design and Functionalization
Brominated aromatic compounds are critical building blocks in materials science, serving as versatile intermediates for the synthesis of more complex functional molecules. thermofisher.com The bromine atom acts as a "handle" for introducing a wide array of functional groups through cross-coupling chemistry, enabling the construction of polymers, dyes, and molecular electronic components.
The potential of this compound in this context is largely untapped. Its specific substitution pattern is unique and could lead to materials with novel properties. For example, its use as a monomer could lead to polymers with distinct conformational and electronic characteristics. The 2,7-substitution pattern breaks the symmetry found in more commonly studied isomers like the 2,6-disubstituted naphthalenes, which could be advantageous in the design of materials for nonlinear optics or as chiral ligands in catalysis.
Areas of potential exploration include:
Synthesis of novel binaphthyl systems through homocoupling, which could have applications in asymmetric catalysis.
Use as a precursor for organic light-emitting diode (OLED) materials, where the dimethoxynaphthalene core can be tailored for specific emission properties.
Development of unique ligands for transition metal catalysts, where the steric and electronic properties of the 2,7-dimethoxy-1-naphthyl group could impart novel reactivity and selectivity.
Outlook and Strategic Challenges in Brominated Dimethoxynaphthalene Chemical Research
The future of chemical research involving brominated dimethoxynaphthalenes is bright, but it faces several strategic challenges. The primary challenge is the development of synthetic methodologies that can provide access to any desired isomer with high selectivity and efficiency. numberanalytics.comscitechdaily.com This is a general challenge in aromatic chemistry, where controlling regioselectivity remains a significant hurdle. numberanalytics.com
For this compound specifically, the strategic path forward involves a multi-pronged approach:
Synthetic Accessibility: Overcoming the challenge of its selective synthesis from 2,7-dimethoxynaphthalene is the first and most critical step. sigmaaldrich.com
Full Characterization: Once synthesized, a thorough experimental and computational characterization is necessary to build a foundational understanding of its properties.
Reactivity Mapping: A systematic study of its reactivity in a range of important chemical transformations will unlock its potential as a building block.
Application Discovery: Creative exploration of its use in materials science, medicinal chemistry, and catalysis will be key to realizing its full potential.
Addressing these challenges will not only provide access to a novel and potentially valuable chemical entity but will also contribute to the broader understanding of structure-property relationships in functional aromatic compounds. nih.govekb.eg
Q & A
Q. What are the optimal synthetic routes for preparing 1-Bromo-2,7-dimethoxynaphthalene, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or bromination using Lewis acids like AlCl₃. For example, bromination of 2,7-dimethoxynaphthalene with bromine or N-bromosuccinimide (NBS) in dichloromethane (CH₂Cl₂) at 0–5°C for 6 hours yields this compound . Optimize stoichiometry (e.g., 2.2 eq. brominating agent) and use ice baths to control exothermic reactions. Purify via column chromatography (toluene/ethyl acetate eluent) to isolate the product with ~42% yield .
Q. How does the presence of methoxy groups influence the bromination pattern in naphthalene derivatives?
- Methodological Answer : Methoxy groups are electron-donating, directing electrophilic substitution to the para and ortho positions. In 2,7-dimethoxynaphthalene, bromination occurs preferentially at the 1-position due to steric and electronic effects. Validate regioselectivity using ¹H/¹³C NMR and X-ray crystallography to confirm substitution patterns .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel and a toluene/ethyl acetate gradient (9:1) effectively separates the product from byproducts. For crystalline purity, perform repeated recrystallization in ethyl acetate to obtain needle-shaped single crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL software for refinement . Analyze intermolecular interactions (e.g., π-π stacking, halogen bonding) to explain packing motifs. For disordered structures, apply restraints and validate with residual density maps. Reference the Cambridge Structural Database (CSD) to compare with 278 structurally related 1-substituted naphthalenes .
Q. How do steric and electronic effects of substituents influence reactivity in ether cleavage reactions?
- Methodological Answer : Steric hindrance in 1,8-diaroyl derivatives (e.g., 7aa) prevents AlCl₃ from accessing the methoxy group, inhibiting cleavage. Contrast this with monoaroyl derivatives (e.g., 1aa), where AlCl₃ bridges carbonyl and ether oxygens, facilitating cleavage. Use DFT calculations to model transition states and kinetic studies (variable-temperature NMR) to quantify activation barriers .
Q. What experimental strategies address contradictory results in regioselective functionalization?
- Methodological Answer : When unexpected regioselectivity occurs (e.g., no cleavage in diaroyl derivatives), systematically vary solvents (CH₂Cl₂ vs. toluene), AlCl₃ stoichiometry (1–10 eq.), and reaction times. Use isotopic labeling (e.g., ¹⁸O-methoxy) to track cleavage pathways. Cross-validate with LC-MS and GC-MS to identify side products .
Q. How can this compound be functionalized for covalent organic frameworks (COFs)?
- Methodological Answer : Perform Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at the bromine site. For example, react with 4-cyanophenylboronic acid to create dinitrile precursors for triazine frameworks. Characterize frameworks using FT-IR, elemental analysis, and BET surface area measurements .
Data Contradiction Analysis
Q. Why do some studies report incomplete ether cleavage in di-substituted naphthalenes despite excess AlCl₃?
- Methodological Answer : Steric hindrance in 1,8-diaroyl derivatives (e.g., 7aa) blocks AlCl₃ coordination, as shown in Table 3 . Verify steric effects by synthesizing analogs with smaller substituents (e.g., methyl → H) and repeating reactions. Use X-ray crystallography to compare molecular conformations pre- and post-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
